(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound with the molecular formula C23H26N4O It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further linked to a pyrazole moiety
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms .
Mode of Action
The compound acts as an effective inhibitor of human carbonic anhydrase (hCA), particularly hCA VII . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway, which is involved in the reversible hydration of carbon dioxide . By inhibiting hCA VII, it disrupts the normal function of this enzyme, which is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .
Result of Action
The inhibition of hCA VII by this compound can lead to various molecular and cellular effects. For instance, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors . Therefore, the inhibition of hCA VII may affect these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of benzhydryl chloride with piperazine to form 1-benzhydrylpiperazine.
Pyrazole Derivative Synthesis: Concurrently, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid is synthesized through the reaction of appropriate starting materials under controlled conditions.
Coupling Reaction: The final step involves the coupling of 1-benzhydrylpiperazine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
(4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Similar in structure but with a different substitution pattern on the pyrazole ring.
1-Benzhydryl-4-(1,3-dimethyl-1H-pyrazol-4-yl)piperazine: Lacks the methanone linkage.
(4-Benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone: Different position of the dimethyl groups on the pyrazole ring.
Uniqueness
The unique combination of the benzhydryl, piperazine, and pyrazole moieties in (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1,3-dimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-18-21(17-25(2)24-18)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIRKZPAIMTSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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